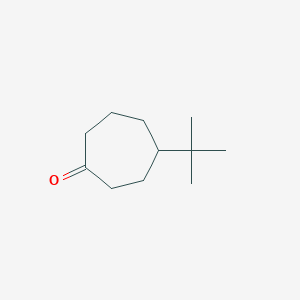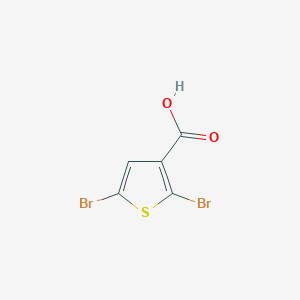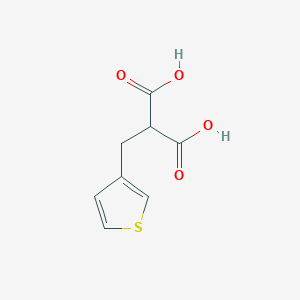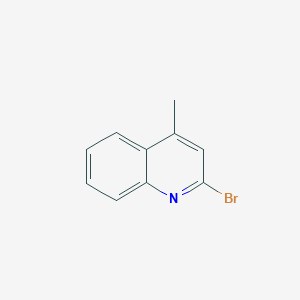
3-Bromphenylacetat
Übersicht
Beschreibung
3-Bromophenyl acetate (3-BPA) is a synthetic chemical compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents. It has a melting point of 54-56°C and is insoluble in water. 3-BPA is a versatile compound that has been used in a wide range of scientific research applications, including organic synthesis, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Pharmakologie: Potenzielle therapeutische Anwendungen
3-Bromphenylacetat kann als Vorläufer bei der Synthese von Phenoxyacetamid-Derivaten dienen, die eine Reihe pharmakologischer Aktivitäten aufweisen. Diese Derivate, darunter Chalkon, Indol und Chinolin, wurden auf ihr therapeutisches Potenzial als antivirale, entzündungshemmende und krebshemmende Mittel untersucht .
Organische Synthese: Kreuzkupplungsreaktionen
In der organischen Synthese kann this compound in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet werden. Dieser Prozess wird häufig zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen eingesetzt, die für den Aufbau komplexer organischer Moleküle von grundlegender Bedeutung sind .
Materialwissenschaft: Synthese von fortschrittlichen Materialien
Die Brom-Gruppe der Verbindung macht sie zu einem geeigneten Kandidaten für die Synthese verschiedener Materialien, darunter Polymere und organische elektronische Bauelemente. Ihre Reaktivität kann genutzt werden, um Bromphenylgruppen in Materialvorläufer einzuführen .
Analytische Chemie: Chromatographische Standards
This compound kann aufgrund seiner besonderen chemischen Eigenschaften als Standard- oder Referenzverbindung in der chromatographischen Analyse verwendet werden. Es hilft bei der Identifizierung und Quantifizierung ähnlicher Verbindungen in komplexen Gemischen .
Umweltwissenschaften: Untersuchung des Abbaus von Schadstoffen
Obwohl direkte Anwendungen in den Umweltwissenschaften nicht gut dokumentiert sind, werden verwandte Bromphenylverbindungen häufig auf ihr Umweltverhalten und ihre Abbauwege untersucht. This compound könnte in der Forschung verwendet werden, um den Abbau bromierter organischer Schadstoffe zu verstehen .
Biochemie: Studien zur Enzyminhibition
In der Biochemie könnte this compound an Studien zur Enzyminhibition beteiligt sein, insbesondere im Zusammenhang mit dem Verständnis der biochemischen Wege von Krankheitszuständen oder dem Metabolismus xenobiotischer Substanzen .
Nanotechnologie: Nanohybrid-Biokatalysatoren
Die Verbindung könnte in Nanohybridmaterialien integriert werden, die als Biokatalysatoren für kinetische Auflösungsprozesse verwendet werden. Diese Anwendung ist von Bedeutung für die Herstellung enantiomerenreiner Substanzen für pharmazeutische Zwecke .
Radiopharmazeutika: Vorläufer für Bildgebungsmittel
Derivate von this compound können bei der Synthese von radiomarkierten Verbindungen für die Positronen-Emissions-Tomographie (PET) verwendet werden. Diese Verbindungen können bei der Diagnose und Untersuchung verschiedener Krankheiten helfen .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Bromophenyl acetate is a chemical compound that has been used in various chemical reactions. One of its primary targets is the Suzuki–Miyaura cross-coupling reaction , which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known to be involved in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Result of Action
It is known to participate in the suzuki–miyaura cross-coupling reaction, which is a key process in the synthesis of various organic compounds .
Eigenschaften
IUPAC Name |
(3-bromophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-6(10)11-8-4-2-3-7(9)5-8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLTWXBTYNNYLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188572 | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35065-86-2 | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35065-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035065862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-bromo-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80188572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenol, 3-bromo-, 1-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
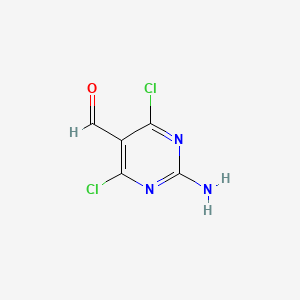

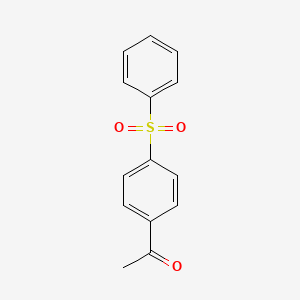

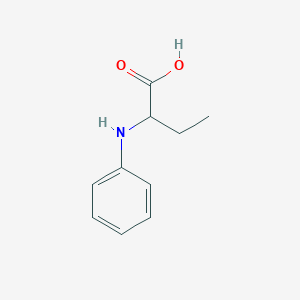
![3-amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1266958.png)
